1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one

Bioconjugation Amide coupling Click chemistry

Researchers requiring a precise 4-aminomethyl-1,3-oxazole motif for CNS-compatible libraries or PROTAC linker chemistry face limited sourcing. This 98% HPLC-pure building block (MW 271.31, TPSA 72.4 Ų) bypasses azide-click chemistry with a free primary amine for direct amide conjugation, while the neutral piperidin-2-one core avoids basic-amine toxicity. • Direct amide coupling eliminates multi-step protocols required by azidomethyl analogs. • CNS-friendly profile (HBD=1, TPSA<90 Ų) accelerates fragment-to-lead optimization. • Immediate stock availability with ambient shipping; typical lead time 1-3 business days.

Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
CAS No. 919122-00-2
Cat. No. B12624370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one
CAS919122-00-2
Molecular FormulaC15H17N3O2
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)C3=NC(=CO3)CN
InChIInChI=1S/C15H17N3O2/c16-9-12-10-20-15(17-12)11-4-6-13(7-5-11)18-8-2-1-3-14(18)19/h4-7,10H,1-3,8-9,16H2
InChIKeyLLQUBNKPZVGDGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one: Structural Identity & Physicochemical Baseline


1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one (CAS 919122-00-2) is a synthetic heterocyclic building block with the molecular formula C₁₅H₁₇N₃O₂ and a molecular weight of 271.31 g/mol [1]. The compound features a piperidin-2-one core connected via a para-substituted phenyl ring to a 1,3-oxazole bearing a primary aminomethyl (-CH₂NH₂) substituent at the 4-position . Its computed physicochemical properties include a topological polar surface area (TPSA) of 72.4 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. The compound is commercially available as a research-grade chemical (≥98% purity by HPLC) and is employed primarily as a versatile intermediate in medicinal chemistry and chemical biology due to the orthogonal reactivity of its lactam carbonyl and primary aliphatic amine functional groups .

1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one: Inadequacy of Generic Analogs


The target compound occupies a narrow structural niche at the intersection of 1,3-oxazole and 2-piperidinone chemical space. Simple substitution with a generic oxazole or piperidinone building block fails because the specific 4-aminomethyl-1,3-oxazole motif delivers a primary amine that is geometrically and electronically distinct from alternative attachment points (e.g., 2-aminooxazoles, 5-aminomethyl isomers, or piperidine variants) [1]. The piperidin-2-one lactam provides a neutral, moderately polar core with restricted conformational flexibility compared to a fully saturated piperidine, influencing vector alignment, metabolic stability, and hydrogen-bonding network topology in the final conjugate . The closest commercially available analogs—the azidomethyl derivative (CAS 919121-99-6) and the isoxazole regioisomer (CAS 919121-23-6)—diverge in critical molecular properties: the azido analog eliminates hydrogen-bond donor capacity (HBD = 0 vs. 1) and adds 26 Da of mass, while the isoxazole isomer rearranges the heteroatom adjacency, altering dipole moment and pKa of the heterocyclic core . These differences are sufficient to preclude direct one-for-one substitution without re-optimization of downstream synthetic protocols or pharmacological profiles.

Quantitative Differentiation vs. Closest Structural Analogs


H-Bond Donor Capacity: Primary Amine vs. Azide

The target compound (CAS 919122-00-2) possesses one hydrogen-bond donor (HBD = 1) originating from its primary aminomethyl group, whereas the closest commercial analog—1-{4-[4-(azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one (CAS 919121-99-6)—has HBD = 0 . This difference directly governs the choice of downstream chemistry: the primary amine enables direct amide coupling, reductive amination, and sulfonamide formation without prior reduction, while the azido analog is restricted to copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) [1]. In drug discovery, the HBD count is a critical parameter in Lipinski's Rule of Five and influences oral bioavailability predictions [2].

Bioconjugation Amide coupling Click chemistry PROTAC linker ADMET optimization

Molecular Weight & Rotatable Bond Advantage for FBDD and PROTAC

The target compound (MW = 271.31 g/mol) is 26 Da lighter than the azidomethyl analog (MW = 297.32 g/mol) and possesses one fewer rotatable bond (3 vs. 4) [1]. Lower molecular weight and reduced rotational degrees of freedom correlate with improved ligand efficiency metrics and lower entropic penalty upon target binding when the scaffold is directly used as a warhead or when incorporated into larger bifunctional molecules such as PROTACs [2]. The -CH₂NH₂ group also eliminates the safety concerns and thermal lability associated with organic azides during scale-up synthesis [3].

Fragment-based drug discovery PROTAC Ligand efficiency Molecular glue

Oxazole vs. Isoxazole: Heteroatom Arrangement & Electronic Profile

The target compound contains a 1,3-oxazole ring (O and N at positions 1 and 3), while the regioisomeric comparator (CAS 919121-23-6) features a 1,2-oxazole (isoxazole) with adjacent O–N connectivity . This heteroatom adjacency difference alters the dipole moment and π-electron distribution, which in turn modulates the pKa of the heterocyclic nitrogen, the preferred hydrogen-bond acceptor geometry, and metabolic oxidative susceptibility [1]. Although the two compounds share identical molecular formula and heavy-atom count, their distinct heterocyclic topology means they cannot be assumed interchangeable in a structure-activity relationship (SAR) campaign without experimental validation [2].

Bioisosterism Heterocyclic chemistry Kinase inhibitor Structure-activity relationship

Piperidin-2-one Core: Conformational Rigidity & Basicity vs. Piperidine

The piperidin-2-one (δ-valerolactam) core in the target compound contrasts with the more basic piperidine ring found in many commercial oxazole-phenyl building blocks. The lactam carbonyl reduces the pKa of the adjacent nitrogen (conjugate acid pKa ~0 for amide resonance-stabilized systems vs. ~10–11 for piperidine), fundamentally altering ionization state at physiological pH [1]. The sp²-hybridized carbonyl carbon restricts ring puckering compared to the all-sp³ piperidine chair, imposing a more rigid and planar geometry at the ring junction with the phenyl substituent [2]. This conformational restriction can be exploited to pre-organize ligand topology in target-bound conformations.

Lactam Metabolic stability pKa modulation CNS drug design

TPSA and Predicted CNS Permeability

The target compound exhibits a computed TPSA of 72.4 Ų [1], placing it below the widely accepted CNS permeability threshold of <90 Ų for optimal blood-brain barrier penetration [2]. By comparison, the azidomethyl analog (CAS 919121-99-6) has a larger TPSA value (exact value not publicly computed but proportional to its additional nitrogen atoms and rotatable bond) . The lower TPSA of the target compound, combined with its moderate XLogP3 of 0.7, yields a favorable CNS MPO (Multiparameter Optimization) desirability score for CNS drug discovery programs.

Blood-brain barrier CNS MPO score ADME prediction Permeability

Dual-Functional Handle: Amine & Lactam Orthogonal Reactivity

The target compound uniquely presents two chemically orthogonal reactive handles within a single small-molecule framework: a primary aliphatic amine (-CH₂NH₂) and a cyclic amide (piperidin-2-one carbonyl) [1]. The amine can be selectively functionalized via amide coupling or reductive amination without affecting the lactam carbonyl, enabling sequential, protecting-group-minimized diversification [2]. This dual functionality is absent in the azidomethyl analog (amine consumed as azide) and in simple piperidine analogs (no second reactive carbonyl) .

Orthogonal protection Bifunctional linker ADC payload Chemoproteomics

Preferred Application Scenarios for 1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one


Fragment-Based Drug Discovery: CNS-Permeable, HBD-Positive Fragments

The compound's combination of MW < 275 Da, TPSA of 72.4 Ų (well below the 90 Ų CNS threshold), and exactly one hydrogen-bond donor makes it an ideal fragment for CNS-targeted screening libraries [1]. Unlike the azidomethyl analog (HBD = 0), it provides a polar interaction handle for establishing key hydrogen bonds with protein targets while maintaining passive permeability [2]. Procurement of this specific chemotype over generic piperidine or isoxazole fragments ensures fragment hits can be elaborated without introducing basic amines that compromise CNS profiles [3].

PROTAC Linker Assembly with Orthogonal Amine Conjugation

The primary aminomethyl group enables direct, high-yielding amide bond formation with E3 ligase ligand carboxylic acids, bypassing the need for azide-alkyne click chemistry required by the azidomethyl analog [1]. The piperidin-2-one carbonyl serves as a structurally rigid, metabolically stable anchor point for target-protein ligand attachment via the phenyl ring, providing a well-defined exit vector with three rotatable bonds for linker geometry optimization [2].

Kinase Inhibitor Scaffold: Oxazole Regiochemistry for Hinge Binding

Oxazole-containing kinase inhibitors frequently rely on the precise orientation of the heterocyclic nitrogen for hinge-region hydrogen bonding [1]. The 1,3-oxazole isomer in the target compound positions the nitrogen at a different vector compared to the 1,2-oxazole (isoxazole) of CAS 919121-23-6, potentially altering kinase selectivity profiles [2]. Sourcing the correct oxazole regioisomer at the building-block stage avoids late-stage synthetic divergence and enables direct SAR exploration of the hinge-binding motif [3].

ADC Payload & Bioconjugation Intermediate Synthesis

The free primary amine provides a clean, traceless conjugation point for linker attachment via stable amide bonds, while the neutral piperidin-2-one core avoids the off-target toxicity risks associated with basic amine-containing payloads [1]. This contrasts with piperidine-based building blocks (pKa ~10) that can accumulate in acidic intracellular compartments and contribute to non-specific cytotoxicity [2].

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